molecular formula C16H20N2O3S B2421954 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide CAS No. 904278-01-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide

Cat. No. B2421954
CAS RN: 904278-01-9
M. Wt: 320.41
InChI Key: AVKAVSJOJWVYSY-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide, also known as DIQMES, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and antiviral activities.

Scientific Research Applications

Synthesis and Chemical Behavior

  • The oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolinols with lead tetraacetate in dichloromethane produces o-quinol acetates. Subsequent treatment with acetic acid at 30–40°C affords various derivatives, demonstrating the compound's reactivity under specific conditions (Hoshino, Suzuki, & Ogasawara, 2001).
  • A study on the synthesis of optically active N-C axially chiral tetrahydroquinoline reports that the addition of methane sulfonic acid dramatically lowered the barrier to rotation around the chiral axis, indicating potential applications in chiral synthesis and catalysis (Suzuki et al., 2015).
  • Research into the clean and high-yield synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids highlights a method for producing tri(furyl)methane from furfural and furan, suggesting applications in green chemistry and sustainable synthesis (Shinde & Rode, 2017).

Potential Applications

  • The formation of highly substituted 2-amido-furans via Rh(II)-catalyzed cyclopropenations of ynamides, including dihydroisoquinoline derivatives, points towards novel pathways in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and materials science (Li & Hsung, 2009).
  • Studies on dihydroisoquinoline-derived oxaziridines investigate their behavior with methanesulfonic acid, uncovering isomerization reactions in the absence of sulfide. This research adds to the understanding of oxaziridines' reactivity, potentially informing oxidation processes in synthetic chemistry (Kammoun, Ben Salah, & Damak, 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKAVSJOJWVYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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